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Abstract
BMS-310705 is a semi-synthetic analogue of epothilone B, a class of microtubule-stabilizing

agents that have shown significant promise in oncology. Developed by Bristol-Myers Squibb,

BMS-310705 was engineered for improved physicochemical properties, specifically enhanced

water solubility and chemical stability, to overcome some of the formulation challenges

associated with earlier microtubule-targeting agents.[1] This document provides an in-depth

technical overview of the discovery, semi-synthetic manufacturing process, mechanism of

action, and key preclinical and clinical data for BMS-310705. Detailed experimental protocols

for core assays and visual diagrams of key pathways are included to support further research

and development in this area.

Discovery and Rationale
The epothilones, originally identified as metabolites from the soil bacterium Sorangium

cellulosum, emerged as a promising class of anticancer agents due to their potent ability to

induce tubulin polymerization and stabilize microtubules, a mechanism shared with the

taxanes.[2][3] However, epothilones demonstrated activity against taxane-resistant cancer

models, suggesting a distinct interaction with tubulin and a lower susceptibility to common

resistance mechanisms like P-glycoprotein efflux.[2][3]
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BMS-310705 (C21-amino-Epothilone B) was developed as a second-generation epothilone

analogue with a primary goal of improving its pharmaceutical properties.[4] The key structural

modification is the substitution of the C21-hydroxyl group on the methylthiazole side chain of

the parent compound, epothilone B, with an amino group.[1][4] This strategic chemical change

confers significantly increased water solubility, allowing for a Cremophor-free formulation and

obviating the need for premedication to prevent hypersensitivity reactions.[4]

Semi-Synthesis of BMS-310705
The semi-synthesis of BMS-310705 is a multi-step process that begins with the natural product,

epothilone B. A crucial intermediate in this synthesis is epothilone F, the 21-hydroxy derivative

of epothilone B.[4][5]

Biocatalytic Production of Epothilone F
The initial and most efficient method for generating epothilone F is through a bioconversion

process. This involves the hydroxylation of epothilone B at the C21 position, catalyzed by the

enzyme epothilone B hydroxylase (EBH).[5][6] Cultures of the Gram-positive bacterium

Amycolatopsis orientalis are utilized to perform this transformation.[5][6]

Chemical Conversion to BMS-310705
The subsequent chemical synthesis transforms the C21-hydroxyl group of epothilone F into the

target primary amine of BMS-310705. The process is as follows:

N-Oxide Formation: Epothilone B is first converted to its corresponding N-oxide by oxidation

with an agent like m-chloroperbenzoic acid (m-CPBA).[4]

Polonovsky-Type Rearrangement: The N-oxide undergoes a Polonovsky-type rearrangement

when treated with trifluoroacetic anhydride (TFA). This reaction repositions the oxygen atom

to the C21 position, yielding the hydroxymethyl derivative, epothilone F.[4]

Azide Formation: The C21-hydroxyl group of epothilone F is then converted to an azide. This

is achieved by treating the alcohol with diphenylphosphoryl azide (DPPA) in the presence of

a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[4]
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Staudinger Reduction: The final step is the reduction of the azide to the primary amine using

Staudinger conditions, typically with a phosphine reagent like trimethylphosphine (P(CH₃)₃)

in a tetrahydrofuran (THF)/water solvent system.[4]
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 TFA Anhydride
(Polonovsky Rearrangement)

C21-Azide Intermediate

 DPPA, DBU

BMS-310705 (C21-NH2)

 P(CH3)3, THF/H2O
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Caption: Semi-synthesis workflow from Epothilone B to BMS-310705.

Mechanism of Action
BMS-310705 exerts its cytotoxic effects by targeting the microtubule network, which is critical

for cell division and intracellular transport.[2][7]

Tubulin Binding and Microtubule Stabilization: Like other epothilones and taxanes, BMS-

310705 binds to the β-tubulin subunit of the αβ-tubulin heterodimer.[7][8] This binding event
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stabilizes the microtubules, preventing their dynamic instability—the natural process of

polymerization and depolymerization.[2][8]

Cell Cycle Arrest: The stabilization of microtubules disrupts the formation of a functional

mitotic spindle, a necessary apparatus for chromosome segregation during mitosis. This

disruption leads to an arrest of the cell cycle at the G2/M transition phase.[2][3]

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic (mitochondrial) pathway

of apoptosis.[1] This is characterized by the release of cytochrome c from the mitochondria

into the cytoplasm, which in turn activates a cascade of cysteine proteases known as

caspases. Specifically, the activation of initiator caspase-9 and executioner caspase-3 has

been observed following treatment with BMS-310705, leading to programmed cell death.[1]

[9]
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Caption: Mechanism of action for BMS-310705 leading to apoptosis.

Quantitative Data Summary
Table 1: In Vitro Potency and Efficacy

Parameter Cell Line Value Comparator Reference

IC₅₀ (Growth

Inhibition)

KB-31 (Human

Cervix Cancer)
0.8 nM

Epothilone B (1.2

nM)
[4]

Cell Survival

Reduction

OC-2 (Ovarian

Cancer)
85-90% - [1]

(Refractory to

Paclitaxel/Platinu

m)

(at 0.1-0.5 µM)
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Table 2: Preclinical Pharmacokinetic Parameters

Species Route Dose
Systemic
Clearanc
e (CL)

Volume of
Distributi
on (Vss)

Oral
Bioavaila
bility (F)

Referenc
e

Mouse IV 5 mg/kg
152

ml/min/kg
38 L/kg 21% [10][11]

Oral 15 mg/kg [10][11]

Rat IA 2 mg/kg
39

ml/min/kg
54 L/kg 34% [10][11]

Oral 8 mg/kg [10][11]

Dog IV 0.5 mg/kg
25.7

ml/min/kg
4.7 L/kg 40% [10][11]

Oral 1 mg/kg [10][11]

Table 3: Human Phase I Clinical Pharmacokinetic
Parameters (Weekly Dosing)

Dose Range Half-life (t½)
Clearance
(Cl)

Volume of
Distribution
(Vd)

Key
Findings

Reference

0.6 - 70

mg/m²
33 - 42 h 17 L/h/m²

443 - 494

L/m²

Linear

pharmacokin

etics, minimal

drug

accumulation.

[1]

Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to promote the assembly of purified tubulin into

microtubules.
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Materials:

Purified bovine brain tubulin (>99% pure)

General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

GTP solution (100 mM stock)

Glycerol

BMS-310705 and Paclitaxel (positive control) dissolved in DMSO

96-well, half-area, clear-bottom plates

Temperature-controlled spectrophotometer capable of reading at 340 nm.

Procedure:

Prepare the tubulin polymerization buffer (TPB): General Tubulin Buffer supplemented with

1 mM GTP and 10% glycerol. Keep on ice.

Re-suspend lyophilized tubulin in ice-cold TPB to a final concentration of 3 mg/mL. Keep

on ice and use within 30 minutes.

Pre-warm the spectrophotometer to 37°C.

Add 10 µL of test compound (BMS-310705, paclitaxel, or DMSO vehicle control) at 10x the

final desired concentration to the wells of the 96-well plate.

To initiate the reaction, add 90 µL of the cold tubulin solution to each well. Mix gently by

pipetting.

Immediately place the plate in the 37°C spectrophotometer and begin kinetic readings of

absorbance at 340 nm every 30 seconds for 60 minutes.

Data Analysis: Plot absorbance at 340 nm versus time. An increase in absorbance

indicates microtubule polymerization. Compare the polymerization curves of BMS-310705-

treated samples to the control samples.
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Caspase-3/9 Fluorometric Activity Assay
This assay quantifies the activity of key executioner (Caspase-3) and initiator (Caspase-9)

caspases in cell lysates after drug treatment.

Materials:

Human cancer cell line (e.g., OC-2, HeLa)

Cell culture medium and supplements

BMS-310705

Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT,

100 µM EDTA)

Caspase-9 substrate (e.g., LEHD-AMC)

Caspase-3 substrate (e.g., DEVD-AMC)

Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT)

96-well black, clear-bottom plates

Fluorometric plate reader (Ex/Em for AMC: ~380 nm / ~460 nm).

Procedure:

Seed cells in a 96-well plate and allow them to adhere overnight.

Treat cells with various concentrations of BMS-310705 or vehicle control for a specified

time (e.g., 24 hours).

Lyse the cells by removing the medium, washing with PBS, and adding 50 µL of ice-cold

Cell Lysis Buffer to each well. Incubate on ice for 15 minutes.

Prepare the reaction mix: For each sample, mix 50 µL of 2x Assay Buffer with 5 µL of the

specific caspase substrate (e.g., 1 mM stock of LEHD-AMC or DEVD-AMC).
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Add 50 µL of the cell lysate to a new well in the black 96-well plate.

Add 55 µL of the reaction mix to each well containing lysate.

Incubate the plate at 37°C for 1-2 hours, protected from light.

Read the fluorescence on a plate reader at the appropriate excitation and emission

wavelengths for the AMC fluorophore.

Data Analysis: Normalize the fluorescence signal to the total protein concentration of the

lysate (determined by a Bradford or BCA assay). Express caspase activity as fold-change

relative to the vehicle-treated control.

Caco-2 Permeability Assay
This assay is used to predict intestinal drug absorption and identify potential substrates for

efflux transporters.

Materials:

Caco-2 cells

Transwell insert plates (e.g., 24-well format, 0.4 µm pore size)

Hanks' Balanced Salt Solution (HBSS), pH 7.4 and pH 6.5

BMS-310705

Control compounds (e.g., Atenolol for low permeability, Propranolol for high permeability)

LC-MS/MS system for quantification.

Procedure:

Seed Caco-2 cells onto the apical side of Transwell inserts and culture for 21 days to allow

for differentiation and formation of a confluent, polarized monolayer.

Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).
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Apical to Basolateral (A→B) Transport:

Wash the monolayers with pre-warmed HBSS.

Add HBSS (pH 7.4) to the basolateral (receiver) chamber.

Add BMS-310705 (e.g., at 10 µM) in HBSS (pH 6.5 or 7.4) to the apical (donor)

chamber.

Basolateral to Apical (B→A) Transport:

Add HBSS (pH 7.4) to the apical (receiver) chamber.

Add BMS-310705 in HBSS (pH 7.4) to the basolateral (donor) chamber.

Incubate the plates at 37°C with gentle shaking for 2 hours.

At the end of the incubation, take samples from both the donor and receiver chambers.

Quantify the concentration of BMS-310705 in all samples using a validated LC-MS/MS

method.

Data Analysis:

Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt)

/ (A * C₀) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the

surface area of the monolayer, and C₀ is the initial concentration in the donor chamber.

Calculate the efflux ratio (ER) = Papp (B→A) / Papp (A→B). An ER > 2 suggests the

compound is a substrate for active efflux.
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Caption: General workflow for the Caco-2 permeability assay.
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Conclusion
BMS-310705 represents a rationally designed, semi-synthetic epothilone B analogue with

potent antitumor activity and improved pharmaceutical properties.[1][4] Its enhanced water

solubility allows for a simpler formulation, a significant advantage in a clinical setting.[4] The

compound demonstrates a classic microtubule-stabilizing mechanism of action, leading to cell

cycle arrest and apoptosis via the intrinsic mitochondrial pathway.[1][9] Preclinical data

indicated good oral bioavailability across multiple species, and Phase I clinical trials confirmed

a manageable safety profile with evidence of antitumor activity.[1][10] Although its clinical

development appears to have been discontinued, the data and methodologies associated with

BMS-310705 provide a valuable technical resource for researchers and professionals in the

field of drug discovery, particularly those focused on microtubule-targeting agents and the

broader class of epothilones.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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